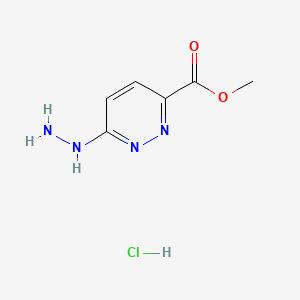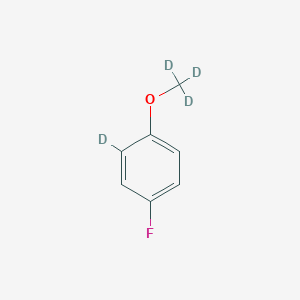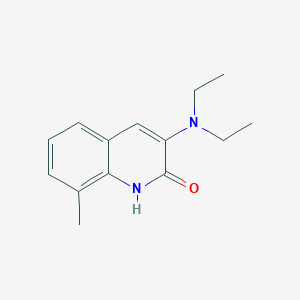
Indole-4,5,6,7-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-4,5,6,7-d4 is a deuterated form of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 4, 5, 6, and 7 on the indole ring. This compound is significant in various scientific research fields due to its unique properties and applications.
Applications De Recherche Scientifique
Indole-4,5,6,7-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals
Mécanisme D'action
Target of Action
Indole derivatives, including Indole-4,5,6,7-d4, are known to interact with a variety of biological targets. They are considered “privileged structures” due to their high-affinity binding to many receptors . For instance, they have been found to play a significant role in bacterial signaling, where they serve as diffusible chemical communication signals that help bacteria adapt and survive in various environmental conditions .
Mode of Action
The interaction of this compound with its targets can lead to various changes in cellular processes. For instance, certain indole derivatives have been found to inhibit the Sir 2 protein, a key player in cellular regulation . The exact mode of action of this compound, however, may vary depending on the specific target and the environmental context.
Biochemical Pathways
Indole derivatives can influence various biochemical pathways. For instance, they are involved in the regulation of many host signaling pathways via the generation of different metabolites . Indole is also a key player in the construction of complex and diverse heterocyclic structures, including polycyclic frameworks and spirocyclic systems .
Result of Action
The molecular and cellular effects of this compound’s action can be diverse, depending on the specific target and the environmental context. For instance, certain indole derivatives have been found to exhibit antitumor, antibacterial, antiviral, or antifungal activities . The specific effects of this compound, however, would require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a hypoxic environment, certain indole derivatives are converted to active metabolites by intracellular reductases . Additionally, the presence of other chemical entities in the environment can influence the action of this compound, as seen in the synthesis of biologically active indole-based hybrids .
Safety and Hazards
Orientations Futures
Indole and its derivatives continue to attract attention due to their wide-ranging biological activity and their presence in both natural products and biological systems . Future research may focus on the synthesis of biologically active indole-based hybrids to improve activity, selectivity, and mitigate side effects . Additionally, biotechnological production of indole for industrial applications is a promising area of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indole-4,5,6,7-d4 typically involves the deuteration of indole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated indole is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Indole-4,5,6,7-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the nitrogen atom and the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indoles, nitroindoles.
Comparaison Avec Des Composés Similaires
Indole: The non-deuterated form of Indole-4,5,6,7-d4.
Indole-3-acetic acid: A naturally occurring plant hormone derived from indole.
Tryptophan: An essential amino acid that contains an indole ring.
Comparison: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly useful in analytical and mechanistic studies .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Indole-4,5,6,7-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "4,5,6,7-tetradeuterioindole", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium hydride", "dimethylformamide", "acetic acid", "water" ], "Reaction": [ "Step 1: 4,5,6,7-tetradeuterioindole is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarbonitrile.", "Step 2: The intermediate compound from step 1 is then reacted with acetic acid and water to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid.", "Step 3: The final step involves the reaction of 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid with sodium hydride and 4,5,6,7-tetradeuterioindole in dimethylformamide to yield Indole-4,5,6,7-d4." ] } | |
Numéro CAS |
73509-22-5 |
Formule moléculaire |
C₈H₃D₄N |
Poids moléculaire |
121.17 |
Synonymes |
1H-Indole-d4, 1-Azaindene-d4; 1-Benzazole-d4; 2,3-Benzopyrrole-d4; Benzo[b]pyrrole-d4; Ketole-d4; NSC 1964-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







